2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine is a deuterated analog of clozapine, a dibenzodiazepine derivative with known affinity for histamine receptors (H1R and H4R) [, ]. This specific compound is primarily utilized in scientific research as a pharmacological tool to study the histamine receptors and their role in various physiological processes. The deuteration of specific positions in the molecule may alter its metabolic stability and provide advantages in research applications, particularly in pharmacokinetic studies.
The compound can be classified as:
The synthesis of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine involves several steps:
The synthesis typically requires controlled temperatures (around 130 °C) and specific molar ratios of reagents to optimize yield and purity.
The molecular structure of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine can be described as follows:
The chemical reactions involving 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine primarily focus on its interactions as a drug candidate:
The specific pathways and mechanisms through which this compound exerts its pharmacological effects are still under investigation but are crucial for understanding its therapeutic potential.
The mechanism of action for this compound is primarily associated with its role as an atypical antipsychotic:
Studies indicate that compounds within this class can lead to reduced symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels .
The physical and chemical properties of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine include:
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize these properties.
The applications of 2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine are significant in both research and clinical settings:
Deuterium labeling at eight positions on the 4-methylpiperazinyl ring exploits strategic C-H bond activation and isotope exchange kinetics. The perdeuterated methylpiperazine moiety (CD₃-N(CD₂CD₂)₂N-) is synthesized prior to incorporation via heterogeneous catalytic deuteration of the non-deuterated precursor over Pd/C or PtO₂ catalysts in D₂O at elevated temperatures (80-120°C). This approach leverages the kinetic isotope effect (DKIE), where C-D bond cleavage exhibits 1.2-1.5 kcal/mol higher activation energy than C-H bonds, resulting in slower metabolic degradation of the deuterated analog [7].
Modern synthetic routes employ immobilized recyclable catalysts to enhance sustainability. Iridium complexes anchored to dendrimer supports facilitate high-yield (>95% deuterium incorporation) H/D exchange at aliphatic carbon centers under mild conditions, minimizing catalyst leaching and enabling reuse for ≥5 cycles without significant loss of activity. This aligns with green chemistry principles by reducing heavy metal waste [2]. Crucially, late-stage deuteration of the pre-assembled dibenzoxazepine core avoids deuterium loss during subsequent reactions. Piperazine ring deuteration prior to N-alkylation ensures isotopic integrity, as confirmed by LC-MS analysis showing <2% protium contamination at labeled positions [2] [7].
Table 1: Deuterium Incorporation Efficiency in Piperazine Ring Synthesis
Catalytic System | Temperature (°C) | D₂O Equivalents | Deuteration Yield (%) | Isotopic Purity (%) |
---|---|---|---|---|
Pd/C (5% w/w) | 100 | 20 | 89.2 ± 1.5 | 97.8 ± 0.3 |
PtO₂ (Adams catalyst) | 80 | 15 | 92.7 ± 0.8 | 98.5 ± 0.2 |
Dendrimer-Ir (0.1 mol%) | 60 | 10 | 98.3 ± 0.4 | 99.1 ± 0.1 |
Homogeneous IrCl₃ | 100 | 20 | 95.5 ± 1.2 | 96.3 ± 0.4 |
Precise deuterium positioning minimizes analytical interference during mass spectrometry quantification. The d8-labeling pattern specifically targets aliphatic C-H bonds (positions 2,2,3,3,5,5,6,6) rather than labile N-H or O-H bonds, ensuring isotopic stability during sample processing. This design yields a consistent +8 Da mass shift detectable via high-resolution LC-MS with a mass accuracy threshold of <3 ppm error [6] [9].
Tandem Mass Tag (TMT) multiplexing leverages the deuterated compound as an internal standard. When coupled with amine-reactive TMTpro-16 labels (304.207146 Da mono mass), the deuterated piperazine enables simultaneous quantification of up to 18 metabolic samples. MS/MS fragmentation generates unique reporter ions (126.127726 – 131.144499 m/z) that distinguish between labeled and unlabeled species without chromatographic separation, enhancing throughput for metabolic flux studies [6]. Isotope dilution mass spectrometry (IDMS) protocols incorporate this deuterated analog as a surrogate analyte to quantify the non-deuterated parent drug in biological matrices, achieving <5% CV in inter-day precision and accuracy of 98-102% across pharmacokinetic studies [4] [9].
Table 2: Analytical Performance Parameters for Deuterated vs. Non-deuterated Analogs
Parameter | Non-deuterated Compound | d8-Deuterated Analog | Improvement Factor |
---|---|---|---|
Mass Shift (Da) | 0 | +8 | N/A |
LOQ (Plasma, ng/mL) | 0.5 | 0.2 | 2.5x |
Matrix Effect (%) | -18.3 ± 3.1 | -5.2 ± 1.7 | 3.5x reduction |
MS/MS Fragmentation Specificity | Moderate (background interference) | High (discrete mass clusters) | Significant |
Metabolic Stability (t½, hepatocytes) | 3.2 ± 0.4 h | 7.8 ± 0.6 h | 2.4x |
The non-deuterated precursor 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine is synthesized via copper-catalyzed tandem C-N coupling/C-H carbonylation (74-81% yield) between 2-chloro-11-aminodibenzoxazepine and 1-chloro-2-phenyl ethylene under CO₂ atmosphere. Key to this process is the CuI/indenol catalyst system (10 mol%) in DMSO at 100°C, enabling direct ring formation [10]. Commercial availability of this precursor facilitates late-stage deuteration but poses regiochemical constraints since only piperazine positions are amenable to H/D exchange [3].
In contrast, the deuterated analog requires a divergent synthetic pathway:
This route adds 2-3 synthetic steps compared to the non-deuterated analog but provides superior metabolic tracing capabilities. Crucially, the deuterium switch approach retains identical molecular geometry and electronic properties, evidenced by <0.01 Å bond length variations in X-ray crystallography data. Biological activity remains consistent with IC₅₀ differences of <10% in receptor binding assays, confirming negligible steric perturbation from deuterium substitution [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7